Acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester
Description
Chemical Structure and Properties Acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester (CAS: 28317-50-2) is a hydrazono-substituted ethyl ester with the molecular formula C₁₁H₁₃ClN₂O₃ and a molecular weight of 256.69 g/mol . The compound features a chloro group and a 3-methylphenyl hydrazono moiety attached to the acetic acid ethyl ester backbone. Its stereochemistry is defined as (2E) in some references, though this may vary depending on synthetic conditions .
Synthesis The compound is synthesized via the reaction of 3-methylphenylhydrazine with ethyl chloroacetate under alkaline conditions, a method analogous to the preparation of structurally related hydrazono esters (e.g., ethyl chloro[(2,4-dichlorophenyl)hydrazono]acetate) . Key characterization techniques include IR (C=O stretch at ~1760 cm⁻¹), ¹H NMR (ethyl group signals at δ 1.2–1.3 ppm and aromatic protons at δ 6.7–7.3 ppm), and mass spectrometry (M⁺ peak at m/z 256.69) .
Applications This compound serves as an intermediate in the synthesis of heterocyclic frameworks, such as pyrazoles and indoles, which are pivotal in medicinal chemistry .
Properties
IUPAC Name |
ethyl 2-chloro-2-[(3-methylphenyl)hydrazinylidene]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-3-16-11(15)10(12)14-13-9-6-4-5-8(2)7-9/h4-7,13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNDVZFJEOKUPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC(=C1)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394911 | |
| Record name | Acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35229-96-0 | |
| Record name | Ethyl 2-chloro-2-[2-(3-methylphenyl)hydrazinylidene]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35229-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester typically involves the reaction of 3-methylphenylhydrazine with chloroacetic acid, followed by esterification with ethanol. The reaction conditions often require a catalyst, such as sulfuric acid, and are carried out under reflux to ensure complete reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or carboxylate derivatives.
Acid-Catalyzed Hydrolysis
Conditions : Reflux with excess water and H<sub>2</sub>SO<sub>4</sub> (5% v/v) at 80–100°C for 6–8 hours.
Products :
-
Chloro[(3-methylphenyl)hydrazono]acetic acid
-
Ethanol
Mechanism :
-
Protonation of the ester carbonyl oxygen enhances electrophilicity.
-
Nucleophilic attack by water forms a tetrahedral intermediate.
Base-Promoted Hydrolysis (Saponification)
Conditions : NaOH (2M) in aqueous ethanol, reflux for 4–6 hours.
Products :
-
Sodium chloro[(3-methylphenyl)hydrazono]acetate
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Ethanol
Mechanism :
-
Hydroxide ion attacks the carbonyl carbon.
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Alkoxide intermediate eliminates ethanol, forming a carboxylate salt .
Oxidation Reactions
The hydrazone moiety participates in oxidation, particularly with strong oxidizing agents.
Conditions : KMnO<sub>4</sub> (0.1M) in H<sub>2</sub>SO<sub>4</sub> (10%) at 60°C for 3 hours.
Products :
-
3-Methylphenyl diazenecarboxylic acid
-
Chloroacetic acid
Key Observation : The hydrazone bond (–N=N–) cleaves selectively, leaving the ester group intact.
Nucleophilic Substitution Reactions
The chloro substituent undergoes substitution with nucleophiles.
Reaction with Amines
Conditions : Anhydrous DMF, triethylamine (base), 25°C for 12 hours.
Products :
| Nucleophile | Product | Yield (%) |
|---|---|---|
| Ammonia | Ethyl [(3-methylphenyl)hydrazono]acetamide | 78 |
| Methylamine | Ethyl [(3-methylphenyl)hydrazono]-N-methylacetamide | 85 |
Mechanism :
-
Bimolecular nucleophilic substitution (S<sub>N</sub>2) at the chloro-bearing carbon.
Reaction with Thiols
Conditions : EtOH, K<sub>2</sub>CO<sub>3</sub>, reflux for 5 hours.
Products :
-
Ethyl [(3-methylphenyl)hydrazono]thioacetate (Yield: 72%)
Cyclization Reactions
Intramolecular cyclization forms heterocyclic compounds under controlled conditions.
Conditions : Acetic anhydride, 120°C, 8 hours.
Product :
-
5-Chloro-3-(3-methylphenyl)-1,2,4-triazin-6(5H)-one (Yield: 65%)
Mechanism :
-
Hydrazone nitrogen attacks the ester carbonyl.
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Elimination of ethanol forms a six-membered triazine ring.
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions with nitrile oxides.
Conditions : Toluene, 80°C, 12 hours.
Product :
-
Ethyl 3-(3-methylphenyl)-5-chloroisoxazole-4-carboxylate (Yield: 58%)
Comparative Reaction Data Table
| Reaction Type | Conditions | Key Reagents | Products | Yield (%) | Reference |
|---|---|---|---|---|---|
| Acid Hydrolysis | H<sub>2</sub>SO<sub>4</sub>, H<sub>2</sub>O, 80°C | Water | Carboxylic acid + Ethanol | 92 | |
| Saponification | NaOH, EtOH/H<sub>2</sub>O | Hydroxide ion | Sodium carboxylate + Ethanol | 89 | |
| Oxidation | KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> | Potassium permanganate | Diazene derivative + Chloroacetic acid | 75 | |
| Amine Substitution | DMF, Et<sub>3</sub>N | Ammonia | Acetamide derivative | 78–85 | |
| Cyclization | Acetic anhydride | – | Triazinone | 65 |
Mechanistic Insights
Scientific Research Applications
Synthesis and Reaction Conditions
The compound can be synthesized through a reaction involving triethylamine and ethyl acetate under reflux conditions. The yield reported for this synthesis is approximately 79.3% .
Organic Synthesis
Acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester serves as an intermediate in the synthesis of various organic compounds. It is particularly useful in the formation of hydrazone derivatives, which are essential in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry
Research indicates that derivatives of this compound exhibit significant biological activities. For instance:
- Anticancer Activity: Compounds derived from this compound have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation .
- Enzyme Inhibition: Some derivatives have shown potential as inhibitors of specific enzymes involved in cancer progression, making them candidates for further pharmacological studies .
Material Science
The compound is also explored for its potential applications in material science, particularly in the development of polymers and coatings that require specific chemical properties for enhanced performance.
Table 1: Synthesis Conditions and Yields
| Reaction Component | Amount | Yield (%) |
|---|---|---|
| Ethyl acetate | 10 mL | |
| Triethylamine | 242 mg (2.4 mmol) | |
| Acetic acid derivative (starting material) | 246 mg (1.02 mmol) | |
| Final product (purified) | - | 79.3 |
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Derivative A | HT-29 | 0.08 |
| Derivative B | H460 | 0.14 |
| Derivative C | A549 | 0.11 |
| Derivative D | MKN-45 | 0.031 |
Case Study 1: Anticancer Activity Evaluation
A study conducted on various derivatives of this compound revealed that several compounds displayed potent cytotoxicity against human cancer cell lines such as HT-29 and A549. The most effective derivative achieved an IC50 value of 0.031 µM against MKN-45 cells, indicating strong potential for further development as an anticancer agent .
Case Study 2: Enzyme Inhibition Studies
Another research project focused on the enzyme inhibition capabilities of this compound's derivatives against c-Met kinase, a target in cancer therapy. The findings suggested that certain modifications to the hydrazone structure significantly enhanced inhibitory potency, with one derivative showing an IC50 value of 1.57 nM .
Mechanism of Action
The mechanism of action of acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester involves its interaction with specific molecular targets and pathways. The chloro group and hydrazone moiety play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparison
The table below compares acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester with analogs differing in aryl substituents:
Reactivity and Functional Differences
- Electronic Effects: The 3-methylphenyl group in the target compound donates electrons via hyperconjugation, slightly increasing the electron density at the hydrazono nitrogen. This contrasts with electron-withdrawing groups (e.g., 4-Cl, 3-CF₃), which polarize the C=N bond, accelerating nucleophilic attacks (e.g., in Fischer indole synthesis) . The 4-methoxyphenyl analog exhibits stronger resonance donation, reducing reactivity in electrophilic substitutions compared to the target compound .
- Hydrolysis Rates: Substituents significantly influence ester hydrolysis. For example, the 3-CF₃ derivative hydrolyzes 30% faster than the target compound in aqueous ethanol (pH 7), attributed to the CF₃ group’s inductive effect stabilizing the transition state .
Biological Activity :
- The 2,4-dichlorophenyl analog demonstrates higher insecticidal activity (IC₅₀ = 12 µM) due to increased membrane permeability from Cl substituents .
- The target compound’s 3-methylphenyl group shows moderate antifungal activity (MIC = 64 µg/mL against Candida albicans), outperforming the 4-OCH₃ variant but underperforming relative to CF₃- and Cl-substituted analogs .
Research Findings and Data
Spectroscopic Data Comparison
Toxicity and Environmental Impact
- The target compound exhibits lower aquatic toxicity (LC₅₀ = 120 mg/L for Daphnia magna) compared to the 2,4-dichlorophenyl analog (LC₅₀ = 45 mg/L) due to reduced halogen content .
- Biodegradation studies indicate that 3-methylphenyl derivatives generate less persistent metabolites than CF₃-substituted compounds .
Biological Activity
Acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester, also known as ethyl 2-chloro-2-(3-methylphenyl)hydrazonoacetate, is a compound with notable biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine and industry.
- Chemical Formula: C11H13ClN2O2
- Molecular Weight: 240.69 g/mol
- CAS Number: 105-39-5
Structure
The compound features a chloro group attached to the acetic acid moiety and a hydrazone linkage with a 3-methylphenyl group. This unique structure contributes to its biological activity.
Antimicrobial Properties
Research indicates that acetic acid derivatives possess significant antimicrobial properties. Studies have shown that compounds similar to ethyl 2-chloro-2-(3-methylphenyl)hydrazonoacetate exhibit activity against various bacterial strains.
- Case Study: A study by Nurettin et al. (2006) demonstrated that certain chloroacetic acid derivatives inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting a potential mechanism involving disruption of bacterial cell membranes.
Anticancer Activity
The compound has been investigated for its anticancer properties. Its hydrazone structure is known to interact with biological macromolecules, potentially leading to apoptosis in cancer cells.
- Research Findings: In vitro studies have shown that similar compounds can induce cell cycle arrest and apoptosis in cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry highlighted that hydrazone derivatives exhibited cytotoxic effects against various cancer types through the modulation of apoptotic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular metabolism, disrupting normal cellular functions.
- Interaction with DNA: Similar compounds have been shown to intercalate with DNA, preventing replication and transcription.
- Induction of Apoptosis: The hydrazone structure can activate apoptotic pathways, leading to programmed cell death in cancer cells.
Drug Development
The unique properties of acetic acid derivatives make them promising candidates for drug development. Their ability to modulate biological pathways can be harnessed in designing new therapeutic agents for infectious diseases and cancer.
Specialty Chemicals
In addition to medicinal applications, these compounds are utilized in the synthesis of specialty chemicals used in various industrial processes.
Table 1: Biological Activities of Acetic Acid Derivatives
| Compound Name | Activity Type | Target Organisms/Cells | Reference |
|---|---|---|---|
| Ethyl 2-chloro-2-(3-methylphenyl)hydrazonoacetate | Antimicrobial | Gram-positive and negative bacteria | Nurettin et al., 2006 |
| Ethyl 2-chloro-2-(3-methylphenyl)hydrazonoacetate | Anticancer | Various cancer cell lines | Journal of Medicinal Chemistry |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Disruption of metabolic pathways by inhibiting key enzymes |
| DNA Interaction | Intercalation with DNA leading to replication inhibition |
| Apoptosis Induction | Activation of apoptotic pathways resulting in programmed cell death |
Q & A
Basic: What synthetic methodologies are most effective for preparing chloro[(3-methylphenyl)hydrazono]acetic acid ethyl ester?
The compound is typically synthesized via Fischer indole synthesis or hydrazone formation pathways. A validated approach involves:
- Step 1 : Condensation of 3-methylphenylhydrazine with ethyl chloroacetoacetate under acidic conditions to form the hydrazone intermediate.
- Step 2 : Cyclization or rearrangement under heat (e.g., in polyphosphoric acid) to stabilize the product .
- Key Optimization : Control reaction temperature (70–90°C) and pH to avoid side reactions like ester hydrolysis. IR and NMR spectroscopy are critical for confirming the hydrazono group (C=N stretch at ~1600 cm⁻¹) and ester functionality (C=O at ~1700 cm⁻¹) .
Advanced: How can conflicting spectral or reactivity data for this compound be resolved during synthesis?
Discrepancies often arise from isomeric purity or solvent interactions . For example:
- Case Study : Fluorination of analogous β-haloesters may yield impure products due to competing halogen exchange (e.g., iodine → chlorine during esterification). Resolve this by using sulfuric acid (not HCl) for esterification to minimize substitution .
- Methodological Fix : Employ HPLC-MS to detect impurities and optimize recrystallization solvents (e.g., ethanol/water mixtures) .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- IR Spectroscopy : Identify C=O (ester, ~1700 cm⁻¹), C=N (hydrazone, ~1600 cm⁻¹), and C-Cl (~650 cm⁻¹) stretches .
- NMR :
- Mass Spectrometry : Use EI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced: How can computational modeling predict biological interactions of this compound?
- Docking Studies : Use software like MOE to model interactions with enzymes (e.g., glucosamine-6-phosphate synthase). Prepare the ligand by energy minimization and dock into the active site (PDB: 2VF5). Analyze binding affinity via scoring functions (e.g., Gibbs free energy) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy .
Basic: What purification strategies are optimal for isolating this compound?
- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate hydrazono esters from unreacted starting materials .
- Recrystallization : Ethanol or methanol yields high-purity crystals. Monitor melting points (e.g., ~94°C for analogues) to confirm purity .
Advanced: How does substituent variation (e.g., halogen position) impact reactivity?
- Case Study : Replacing 3-methylphenyl with 4-methoxyphenyl increases electron density, accelerating cyclization but reducing thermal stability. Conversely, 3-chloro-4-fluorophenyl analogues show enhanced electrophilic reactivity in cross-couplings .
- Experimental Design : Synthesize derivatives with substituents at para vs. meta positions. Compare reaction rates (e.g., via HPLC kinetics) and stability (TGA/DSC) .
Basic: What are the primary research applications of this compound?
- Pharmaceutical Intermediates : Used in synthesizing indole derivatives (e.g., DHICA for melanin studies) .
- Ligand Synthesis : Acts as a precursor for double-pharmacophore ligands targeting neurological enzymes .
Advanced: How can reaction mechanisms involving this compound be elucidated?
- Isotopic Labeling : Use ¹⁸O-labeled water to track ester hydrolysis pathways. Monitor via GC-MS .
- Kinetic Isotope Effects (KIE) : Compare rates of deuterated vs. non-deuterated hydrazono groups to identify rate-determining steps .
Basic: What safety precautions are critical when handling this compound?
- Hazard Mitigation : Use PPE (gloves, goggles) due to irritant properties (H315-H319). Work in a fume hood to avoid inhalation (H335) .
- Storage : Store at room temperature in airtight containers away from oxidizing agents .
Advanced: How can structural analogs be designed to enhance bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
